LogP Elevation via 5-Methylthiophene Substitution
The target compound carries a computed LogP of 2.04 (Leyan) . The closest available comparator with quantitative LogP data is the 2-thienyl regioisomer 1-methyl-3-(2-thienyl)-1H-pyrazol-5-amine (CAS 118430-78-7), which has an ACD/LogP of 0.99 (ChemSpider) . The unsubstituted 3-thienyl analog 1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine (CAS 1152708-82-1) has a predicted KOWWIN LogP of ~1.27 (estimated from the 2-thienyl isomer data) . The 5-methyl substitution on the thiophene ring therefore confers a ΔLogP of +0.77 to +1.05 versus the unsubstituted thiophene analogs.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 2.04 (computed, Leyan platform) |
| Comparator Or Baseline | 1-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine (CAS 118430-78-7): ACD/LogP 0.99; 1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine (CAS 1152708-82-1): estimated LogP ~1.27 |
| Quantified Difference | ΔLogP = +0.77 to +1.05 (target vs. unsubstituted thiophene analogs) |
| Conditions | Computed/estimated LogP values from ChemSpider ACD/Percepta and vendor platforms; no experimental LogP data available for the target compound |
Why This Matters
A LogP difference of ~1 unit translates to an approximately 10-fold difference in octanol-water partitioning, which directly affects passive membrane permeability and intracellular target engagement in cell-based assays—making the 5-methylated compound the preferred scaffold for optimizing cellular potency in SAR programs.
